molecular formula C13H18O2 B13799121 1-Propanone, 2-hydroxy-2-methyl-1-(4-propylphenyl)- CAS No. 68400-52-2

1-Propanone, 2-hydroxy-2-methyl-1-(4-propylphenyl)-

Cat. No.: B13799121
CAS No.: 68400-52-2
M. Wt: 206.28 g/mol
InChI Key: VOGSBOVWPQXXAH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-4’-propylpropiophenone is an organic compound with the molecular formula C13H18O2. It is a colorless to pale yellow liquid known for its photophysical and photochemical properties. This compound is utilized in various applications, particularly in the fields of UV spectroscopy, photopolymerization, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4’-propylpropiophenone typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with appropriate reagents. One common method includes the use of KBr in water, followed by the addition of TEMPO and sodium hypochlorite solution under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methyl-4’-propylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-2-methyl-4’-propylpropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-4’-propylpropiophenone involves its photophysical and photochemical properties. Upon exposure to UV light, the compound undergoes a Norrish type I reaction, resulting in the cleavage of the adjacent carbon-oxygen bond and the formation of a highly reactive ketyl radical and a carbonyl compound . These radicals can initiate or catalyze various chemical reactions, including polymerization processes.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2-methyl-4’-propylpropiophenone is unique due to its specific molecular structure, which imparts distinct photophysical properties. Its ability to act as a photoinitiator in various industrial applications, particularly in UV-curable systems, sets it apart from other similar compounds .

Properties

CAS No.

68400-52-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-hydroxy-2-methyl-1-(4-propylphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-4-5-10-6-8-11(9-7-10)12(14)13(2,3)15/h6-9,15H,4-5H2,1-3H3

InChI Key

VOGSBOVWPQXXAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C(C)(C)O

Origin of Product

United States

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